molecular formula C13H14N2O B7496075 N-cyclopropyl-5-methyl-1H-indole-2-carboxamide

N-cyclopropyl-5-methyl-1H-indole-2-carboxamide

Cat. No.: B7496075
M. Wt: 214.26 g/mol
InChI Key: JDHLSAFLHLWBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-5-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-methyl-1H-indole-2-carboxamide typically involves the coupling of 5-substituted indole-2-carboxylic acids with various amines. One common method uses EDC HCl/HOBt in DMF/CH2Cl2 as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclopropyl-5-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-5-methyl-1H-indole-2-carboxamide is unique due to its specific structural features, such as the cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-cyclopropyl-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-2-5-11-9(6-8)7-12(15-11)13(16)14-10-3-4-10/h2,5-7,10,15H,3-4H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHLSAFLHLWBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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